N-cyclooctyl-5-methylthiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclooctyl-5-methylthiophene-2-sulfonamide (COMT inhibitor) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is an enzyme inhibitor that acts by blocking the activity of catechol-O-methyltransferase (COMT), which is responsible for the degradation of catecholamines in the body.
Mechanism of Action
N-cyclooctyl-5-methylthiophene-2-sulfonamide inhibitors act by blocking the activity of the N-cyclooctyl-5-methylthiophene-2-sulfonamide enzyme, which is responsible for the degradation of catecholamines such as dopamine, norepinephrine, and epinephrine. By blocking the degradation of these neurotransmitters, N-cyclooctyl-5-methylthiophene-2-sulfonamide inhibitors increase their availability in the body, leading to various physiological effects. The mechanism of action of N-cyclooctyl-5-methylthiophene-2-sulfonamide inhibitors is based on the reversible inhibition of the enzyme, which can be achieved through competitive or non-competitive inhibition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclooctyl-5-methylthiophene-2-sulfonamide inhibitors are primarily related to the modulation of the levels of catecholamines in the body. By blocking the degradation of these neurotransmitters, N-cyclooctyl-5-methylthiophene-2-sulfonamide inhibitors can increase their availability in the body, leading to various physiological effects such as improved motor function, cognitive function, and blood pressure regulation. The biochemical effects of N-cyclooctyl-5-methylthiophene-2-sulfonamide inhibitors include the modulation of the levels of neurotransmitters such as dopamine, norepinephrine, and epinephrine.
Advantages and Limitations for Lab Experiments
The advantages of using N-cyclooctyl-5-methylthiophene-2-sulfonamide inhibitors in lab experiments include their specificity and potency in blocking the activity of the N-cyclooctyl-5-methylthiophene-2-sulfonamide enzyme. N-cyclooctyl-5-methylthiophene-2-sulfonamide inhibitors can be used to selectively modulate the levels of catecholamines in the body, thereby providing insights into the role of these neurotransmitters in various diseases. The limitations of using N-cyclooctyl-5-methylthiophene-2-sulfonamide inhibitors in lab experiments include their potential off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
The future directions of N-cyclooctyl-5-methylthiophene-2-sulfonamide inhibitors include the development of more potent and selective inhibitors that can be used in the treatment of various diseases. The identification of new targets and pathways for N-cyclooctyl-5-methylthiophene-2-sulfonamide inhibitors can also provide opportunities for the development of novel therapeutic agents. The use of N-cyclooctyl-5-methylthiophene-2-sulfonamide inhibitors in combination with other drugs can also provide synergistic effects, leading to improved therapeutic outcomes. The development of new analytical techniques for the detection and quantification of catecholamines can also provide insights into the role of these neurotransmitters in various diseases.
Synthesis Methods
The synthesis of N-cyclooctyl-5-methylthiophene-2-sulfonamide involves the reaction of 5-methylthiophene-2-sulfonyl chloride with cyclooctylamine in the presence of a base. The reaction yields a white crystalline solid that can be purified using recrystallization techniques. The purity and identity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Scientific Research Applications
N-cyclooctyl-5-methylthiophene-2-sulfonamide inhibitors have been extensively studied for their potential therapeutic applications in various diseases such as Parkinson's disease, schizophrenia, and hypertension. Parkinson's disease is characterized by a decrease in dopamine levels in the brain, which leads to motor and cognitive impairments. N-cyclooctyl-5-methylthiophene-2-sulfonamide inhibitors can increase the availability of dopamine in the brain by blocking its degradation, thereby improving the symptoms of Parkinson's disease. Schizophrenia is a mental disorder that is associated with an imbalance of dopamine and other neurotransmitters in the brain. N-cyclooctyl-5-methylthiophene-2-sulfonamide inhibitors can modulate the levels of these neurotransmitters, thereby improving the symptoms of schizophrenia. Hypertension is a condition that is associated with an increase in blood pressure, which can be attributed to the degradation of catecholamines. N-cyclooctyl-5-methylthiophene-2-sulfonamide inhibitors can block the degradation of catecholamines, thereby reducing blood pressure.
properties
IUPAC Name |
N-cyclooctyl-5-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S2/c1-11-9-10-13(17-11)18(15,16)14-12-7-5-3-2-4-6-8-12/h9-10,12,14H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKWBPSWGNIYCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2CCCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.